molecular formula C18H22FN3O2S B2456462 4-fluoro-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide CAS No. 1049440-73-4

4-fluoro-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide

Cat. No.: B2456462
CAS No.: 1049440-73-4
M. Wt: 363.45
InChI Key: JZAOLICTQHAEOF-UHFFFAOYSA-N
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Description

4-fluoro-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a fluorine atom, a phenylpiperazine moiety, and a benzenesulfonamide group, making it a versatile molecule for various chemical reactions and biological activities.

Biochemical Analysis

Biochemical Properties

4-fluoro-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide is a highly potent selective 5-HT 1A receptor full agonist . It possibly binds between the agonist binding site and the G protein interaction switch site, affecting the activation mechanism, and may display positive cooperativity .

Cellular Effects

The cellular effects of this compound are not fully understood yet. It is known to have anxiolytic effects following central administration in vivo .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the 5-HT 1A receptor. It is a full agonist of this receptor, meaning it can bind to the receptor and activate it to produce a biological response .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide typically involves the reaction of 4-fluorobenzenesulfonyl chloride with N-(2-aminoethyl)-4-phenylpiperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzenesulfonamide derivatives.

Scientific Research Applications

4-fluoro-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-fluoro-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its fluorine atom enhances its metabolic stability and binding affinity to certain molecular targets, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

4-fluoro-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN3O2S/c19-16-6-8-18(9-7-16)25(23,24)20-10-11-21-12-14-22(15-13-21)17-4-2-1-3-5-17/h1-9,20H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZAOLICTQHAEOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNS(=O)(=O)C2=CC=C(C=C2)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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